molecular formula C10H12N2O B2644571 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine CAS No. 1267093-84-4

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Cat. No. B2644571
M. Wt: 176.219
InChI Key: JDRGPFALIICGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethyl-7-methyl-1,3-benzoxazol-5-amine” is a heterocyclic compound . Its empirical formula is C10H12N2O and it has a molecular weight of 176.22 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of benzoxazoles, including “2-Ethyl-7-methyl-1,3-benzoxazol-5-amine”, often involves the use of 2-aminophenols as precursors . Various synthetic methodologies have been developed, including the use of different catalysts and reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-7-methyl-1,3-benzoxazol-5-amine” can be represented by the SMILES string CCc1nc2cc(N)ccc2o1 . The InChI key for this compound is CRWOCBCQPVKWLI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Ethyl-7-methyl-1,3-benzoxazol-5-amine” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.

Scientific Research Applications

Electrochemical Oxidative Amination

An electrochemical method for coupling benzoxazoles and amines to form 2-aminobenzoxazoles is highlighted, utilizing tetraalkylammonium halide as a redox catalyst. This method reduces waste and simplifies the workup process, indicating a sustainable approach to synthesizing benzoxazole derivatives (Gao et al., 2014).

Antimicrobial Activity of Triazole Derivatives

Research on the synthesis of new 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including the creation of benzoxazole compounds, reveals antimicrobial potential. Some synthesized compounds showed good or moderate activities against various microorganisms, illustrating the utility of benzoxazole frameworks in developing new antimicrobial agents (Bektaş et al., 2007).

Poly(oxazoline)s with Antimicrobial Ends

The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups and their antimicrobial efficacy against Staphylococcus aureus is another application. This study demonstrates the antimicrobial potential of functionalized poly(oxazolines), with implications for creating antibacterial surfaces or materials (Waschinski & Tiller, 2005).

Benzoxazole as a Directing Group in Alkylation

The benzoxazole moiety serves as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This study underscores the strategic use of the benzoxazole unit in facilitating regioselective C-H functionalization, thereby expanding the toolbox for organic synthesis (Lahm & Opatz, 2014).

Synthesis of Benzoxazine Monomers

The novel synthesis of benzoxazine monomers and oligomers through the intermediacy of 1,3,5-trialkyl(aryl)hexahydro-1,3,5-triazine demonstrates the versatility of benzoxazole derivatives in polymer chemistry. This process highlights the application of benzoxazole-related chemistry in the development of advanced materials with potential applications in coatings, adhesives, and composites (Brunovska et al., 1999).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

2-ethyl-7-methyl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-9-12-8-5-7(11)4-6(2)10(8)13-9/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGPFALIICGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C(=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

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